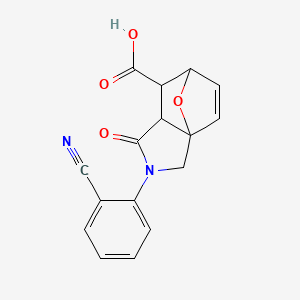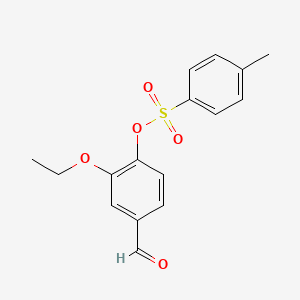
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1980049-41-9 . It has a molecular weight of 240.13 . The compound is typically stored at ambient temperature and is in the form of a liquid-oil .
Molecular Structure Analysis
The molecular formula of “Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is C9H5F5O2 . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is a clear, faint lemon-colored liquid . It is stored at ambient temperature and is in the form of a liquid-oil .Aplicaciones Científicas De Investigación
Pharmaceutical Development
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate: is a compound that features in the synthesis of various pharmaceuticals. The trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound can be used to introduce fluorine atoms into drug molecules, potentially leading to the development of new medications with improved pharmacokinetic properties.
Agrochemical Production
In the agrochemical industry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. The presence of fluorine atoms in agrochemicals can improve their efficacy and environmental stability, making them more effective in protecting crops from pests and diseases .
Material Science
The unique properties of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate make it valuable in material science, particularly in the creation of specialized coatings and polymers. Fluorinated compounds are known for their thermal stability and resistance to degradation, which are desirable characteristics in materials engineering .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined structure and stability under different conditions make it suitable for use in calibrating instruments and validating analytical methods .
Environmental Science
In environmental science, Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate can be studied for its environmental impact, particularly its biodegradation and persistence in ecosystems. Understanding the environmental fate of fluorinated compounds is crucial for assessing their long-term effects on the environment .
Biochemistry
In biochemistry, this compound may be used as a building block in the synthesis of more complex biomolecules. Its incorporation into larger molecular structures can be explored to study the biological activity and function of fluorinated compounds in living organisms .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of the trifluoromethyl (-cf3) group and the benzylic position in the compound suggests that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s potential interaction with reverse transcriptase suggests it may influence the replication of retroviruses .
Result of Action
Its potential inhibition of the reverse transcriptase enzyme suggests it may interfere with the replication of retroviruses .
Propiedades
IUPAC Name |
methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXJVUCMSTGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)
![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)


![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

